

An In-depth Technical Guide to the Structure and Stereoisomerism of D(+)-Xylose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **D(+)-Xylose**

Cat. No.: **B2469801**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural and stereochemical properties of **D(+)-Xylose**, a pentose sugar of significant interest in various scientific and pharmaceutical fields. The document details its linear and cyclic forms, explores its relationships with other stereoisomers, and presents relevant physicochemical data and established experimental protocols for its analysis.

Molecular Structure of D(+)-Xylose

D(+)-Xylose is an aldopentose, a monosaccharide containing five carbon atoms and an aldehyde functional group in its acyclic form.^{[1][2]} Its chemical formula is C₅H₁₀O₅, with a molar mass of 150.13 g/mol.^{[1][2]} First isolated from wood by Finnish scientist Koch in 1881, it is one of the most abundant sugars in nature, primarily as a major constituent of hemicellulose xylan.^[1]

Open-Chain Structure: Fischer Projection

In its linear form, D-Xylose possesses three chiral centers (at carbons 2, 3, and 4), which gives rise to its specific stereochemistry. The "D" designation indicates that the hydroxyl (-OH) group on the chiral carbon furthest from the aldehyde group (C4) is positioned on the right side in its Fischer projection.

Cyclic Structures: Haworth and Chair Projections

In aqueous solutions, monosaccharides with five or more carbons, like D-Xylose, predominantly exist in cyclic forms.^[3] This occurs through an intramolecular hemiacetal formation, where a hydroxyl group attacks the aldehyde carbon (C1). For D-Xylose, the hydroxyl group on C4 or C5 can perform this attack, leading to the formation of five-membered (furanose) or six-membered (pyranose) rings, respectively. The pyranose form is the most thermodynamically stable and common.

This cyclization creates a new chiral center at the former aldehyde carbon (C1), known as the anomeric carbon. This results in two distinct stereoisomers called anomers:

- α -D-Xylopyranose: The hydroxyl group on the anomeric carbon is on the opposite side of the ring from the CH_2OH group (C5).
- β -D-Xylopyranose: The hydroxyl group on the anomeric carbon is on the same side of the ring as the CH_2OH group (C5).

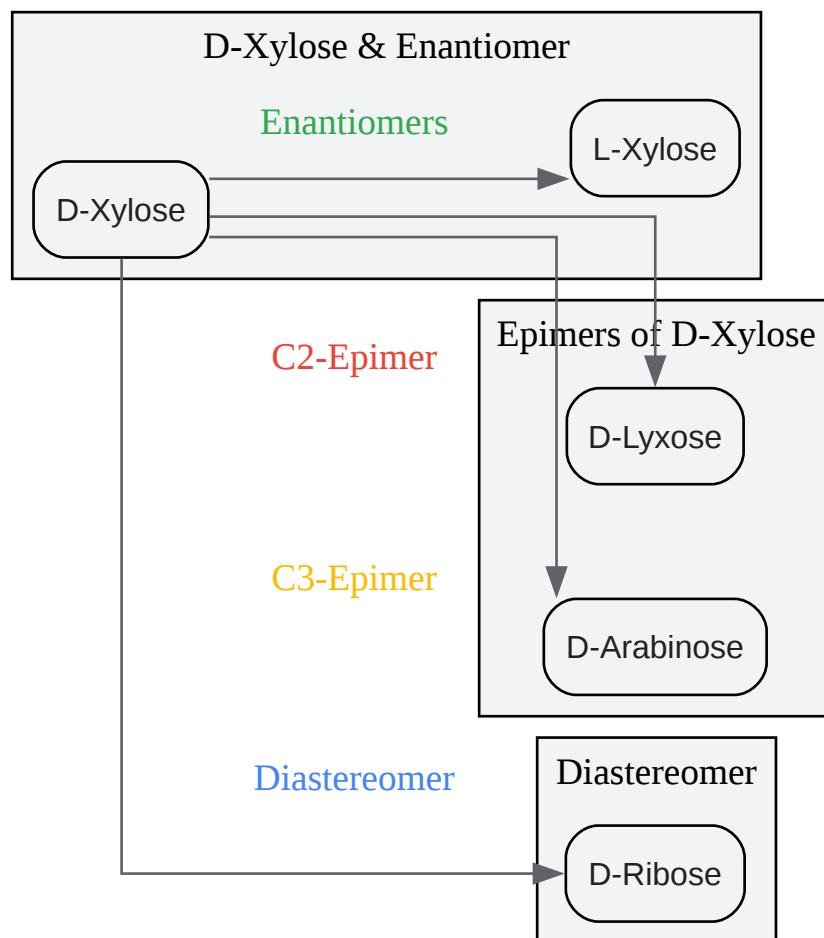
In solution, these forms are in equilibrium with the open-chain form in a process called mutarotation.^[3] The Haworth projection is a common way to represent these cyclic structures, showing the ring as a planar hexagon.^{[3][4]} For a more accurate representation of the three-dimensional conformation, the chair conformation is used, which depicts the puckered nature of the pyranose ring.^[5]

Stereoisomerism of D(+)-Xylose

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. With three chiral centers, there are $2^3 = 8$ possible stereoisomers for aldopentoses, which exist as four pairs of enantiomers.^{[6][7][8][9]}

Enantiomers

The enantiomer of **D(+)-Xylose** is L(-)-Xylose. Enantiomers are non-superimposable mirror images of each other. In the Fischer projection of L-Xylose, the orientations of the hydroxyl groups at all chiral centers are inverted compared to D-Xylose.


Diastereomers and Epimers

Diastereomers are stereoisomers that are not mirror images of each other.[\[10\]](#) The other D-aldopentoses—D-Ribose, D-Arabinose, and D-Lyxose—are all diastereomers of D-Xylose.[\[7\]](#) [\[8\]](#)[\[9\]](#)

Epimers are a specific type of diastereomer that differ in configuration at only one chiral center.[\[6\]](#)[\[10\]](#)

- C2 Epimer: D-Lyxose is the C2 epimer of D-Xylose.
- C3 Epimer: D-Arabinose is the C3 epimer of D-Xylose.
- C4 Epimer: There is no common named C4 epimer of D-Xylose among the naturally occurring D-aldopentoses.

The following diagram illustrates the stereochemical relationships between the D-aldopentoses.

[Click to download full resolution via product page](#)

Stereoisomeric relationships of D-Xylose.

Physicochemical Data

The quantitative properties of **D(+)-Xylose** are essential for its application in research and development.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₀ O ₅	[1] [11]
Molar Mass	150.13 g/mol	[1] [2]
Appearance	White crystalline powder, monoclinic needles or prisms	[1] [2]
Melting Point	144-145 °C or 153-154 °C	[2] [12]
Density	1.525 g/cm ³ (20 °C)	[1]
Specific Rotation [α]D ²⁰	+18.7° to +19.0° (initial, in water) changing to +19.0° to +21.0° (after 18hr)	[3] [12]
Solubility	Soluble in water	[1] [11]

Experimental Protocols for Structural Analysis

The structural elucidation and differentiation of D-Xylose and its stereoisomers rely on several key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for the separation and quantification of monosaccharides.[\[13\]](#)

- Objective: To separate and quantify D-Xylose from a mixture of other monosaccharides.
- Principle: Separation is based on the differential partitioning of analytes between a stationary phase (column) and a mobile phase. For sugars, hydrophilic interaction liquid

chromatography (HILIC) or amino-bonded columns are often used.[13]

- Methodology:

- Sample Preparation: If the sample is a polysaccharide, it must first be hydrolyzed (e.g., using trifluoroacetic acid) to release the constituent monosaccharides. The sample is then neutralized and filtered.
- Derivatization (Optional but Recommended): To enhance detection sensitivity, especially for UV detectors, monosaccharides can be derivatized. A common agent is 1-phenyl-3-methyl-5-pyrazolone (PMP).[13]
- Chromatographic Conditions:
 - Column: Amino-bonded (e.g., NH₂) or HILIC column.[13]
 - Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or a buffer like phosphate buffer) is typically used. For example, an isocratic elution with 82% acetonitrile and 18% phosphate buffer can achieve separation of common monosaccharides.[13]
 - Detector: Refractive Index (RI) detector for underivatized sugars or a UV/Fluorescence detector for derivatized sugars.[13]
- Data Analysis: The retention time of the peak corresponding to D-Xylose is compared to a known standard. Quantification is achieved by integrating the peak area and comparing it against a calibration curve generated from standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

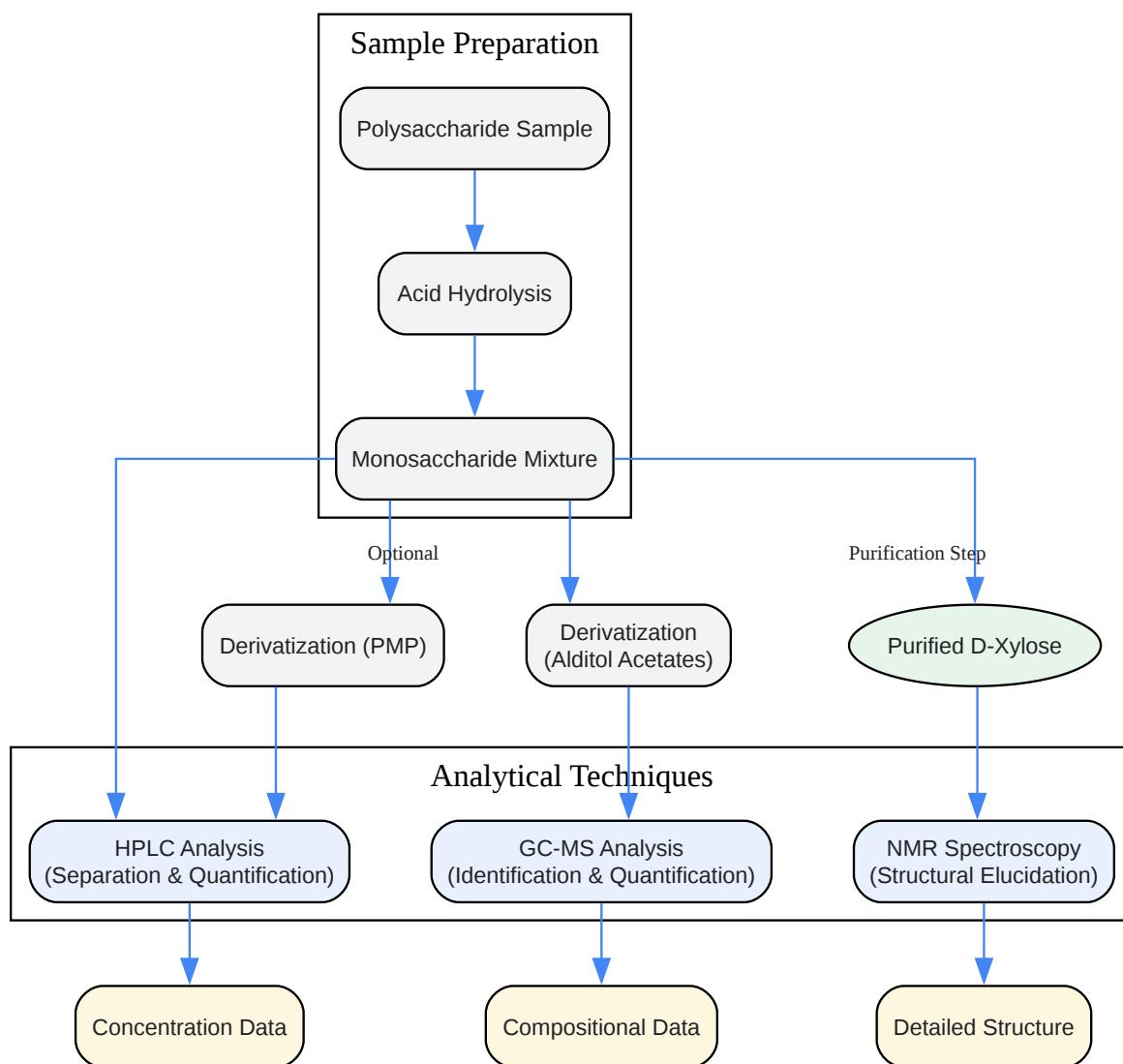
GC-MS is a powerful technique for compositional analysis, especially for volatile derivatives of monosaccharides.[13][14]

- Objective: To identify and quantify D-Xylose in a complex biological sample.
- Principle: The sample is derivatized to make the sugars volatile. The derivatives are then separated by gas chromatography based on their boiling points and interactions with the

column's stationary phase. The separated components are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum for identification.

- Methodology:
 - Hydrolysis: As with HPLC, polysaccharides are first hydrolyzed.
 - Derivatization: A two-step process is common:
 - Reduction: The aldehyde group is reduced to an alcohol (e.g., with sodium borohydride) to prevent the formation of multiple anomeric peaks.
 - Acetylation: The hydroxyl groups are acetylated (e.g., with acetic anhydride) to form volatile alditol acetates.
 - GC Conditions:
 - Column: A capillary column with a non-polar or moderately polar stationary phase (e.g., DB-5 or DB-225).
 - Temperature Program: A temperature gradient is used to elute the different sugar derivatives, starting at a lower temperature and ramping up.
 - Carrier Gas: Helium or Hydrogen.
 - MS Analysis: The mass spectrometer is typically operated in Electron Ionization (EI) mode. The resulting fragmentation pattern is compared to a library of known spectra for positive identification.
 - Quantification: An internal standard is often added at the beginning of the sample preparation to correct for losses during the procedure. Quantification is based on the peak area relative to the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy


NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of carbohydrates in solution, providing information on anomeric configuration, ring size, and linkage between sugar units.[\[15\]](#)[\[16\]](#)

- Objective: To determine the precise structure of D-Xylose, including its anomeric form and conformation.
- Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule results in a unique resonance frequency (chemical shift), providing a fingerprint of the structure.
- Methodology:
 - Sample Preparation: The purified D-Xylose sample is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), to avoid a large solvent signal in the ¹H NMR spectrum.
 - 1D NMR Experiments:
 - ¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling. The anomeric proton (H1) of each anomer (α and β) gives a distinct, well-resolved signal in a region downfield from the other sugar protons. The coupling constant (³J(H1,H2)) can distinguish between anomers; a larger coupling constant (~7-9 Hz) is typical for a trans-diaxial relationship (as in β -D-xylopyranose), while a smaller value (~2-4 Hz) indicates an axial-equatorial relationship (as in α -D-xylopyranose).[\[16\]](#)
 - ¹³C NMR: Provides a spectrum with a single peak for each unique carbon atom. The chemical shift of the anomeric carbon (C1) is particularly informative for identifying the anomeric configuration.
 - 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for a "walk" through the spin system of the sugar ring.[\[15\]](#)
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.[\[15\]](#)
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, useful for confirming assignments and

determining linkages in oligosaccharides.[15]

- Data Interpretation: The combination of these NMR experiments allows for the complete and unambiguous assignment of all ^1H and ^{13}C signals, confirming the identity and structure of D-Xylose.

The following diagram outlines a general workflow for the structural analysis of D-Xylose from a complex carbohydrate.

[Click to download full resolution via product page](#)

Workflow for D-Xylose analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Xylose - Wikipedia [en.wikipedia.org]
- 2. D-Xylose | C5H10O5 | CID 135191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. Aldoses and Ketoses - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 25.4 Configurations of the Aldoses - Organic Chemistry | OpenStax [openstax.org]
- 10. Epimers and Anomers - Chemistry Steps [chemistrysteps.com]
- 11. D-Xylose Formula, Structure, and Chemical Characteristics [24chemicalresearch.com]
- 12. 58-86-6 · D(+) -Xylose · 244-00302 · 248-00305 [Detail Information] | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 13. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 14. Gas chromatographic analysis of lens monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 16. iris.unina.it [iris.unina.it]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure and Stereoisomerism of D(+) -Xylose]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2469801#d-xylose-structure-and-stereoisomerism-explained>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com